Metalaxyl-M

Catalog No.
S644440
CAS No.
70630-17-0
M.F
C15H21NO4
M. Wt
279.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Metalaxyl-M

CAS Number

70630-17-0

Product Name

Metalaxyl-M

IUPAC Name

methyl (2R)-2-(N-(2-methoxyacetyl)-2,6-dimethylanilino)propanoate

Molecular Formula

C15H21NO4

Molecular Weight

279.33 g/mol

InChI

InChI=1S/C15H21NO4/c1-10-7-6-8-11(2)14(10)16(13(17)9-19-4)12(3)15(18)20-5/h6-8,12H,9H2,1-5H3/t12-/m1/s1

InChI Key

ZQEIXNIJLIKNTD-GFCCVEGCSA-N

SMILES

Array

Synonyms

Metalaxyl-M, R-Metalaxyl, Methyl N-(methoxyacetyl)-N-(2,6-xylyl)-D-alaninate

Canonical SMILES

CC1=C(C(=CC=C1)C)N(C(C)C(=O)OC)C(=O)COC

Isomeric SMILES

CC1=C(C(=CC=C1)C)N([C@H](C)C(=O)OC)C(=O)COC

The exact mass of the compound Mefenoxam is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Supplementary Records. It belongs to the ontological category of methyl N-(2,6-dimethylphenyl)-N-(methoxyacetyl)alaninate in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticides (parent, predecessor). However, this does not mean our product can be used or applied in the same or a similar way.

Metalaxyl-M (CAS 70630-17-0), also known as mefenoxam, is the isolated, biologically active (R)-enantiomer of the phenylamide fungicide metalaxyl [1]. Functioning as a highly specific inhibitor of ribosomal RNA synthesis in Oomycetes, it is a critical active ingredient for agricultural formulations targeting Phytophthora and Pythium species [2]. From a procurement perspective, the transition to this enantiopure compound allows formulators to achieve identical fungicidal efficacy at exactly 50% of the application rate required for the racemic mixture, drastically reducing the total chemical load and improving the sustainability profile of the final commercial product [1].

Procuring generic racemic metalaxyl (CAS 57837-19-1) instead of enantiopure Metalaxyl-M introduces severe processability and performance liabilities. The racemic mixture contains 50% of the inactive (S)-enantiomer, which acts as dead weight in formulations, doubles the required active ingredient per hectare, and increases the risk of phytotoxicity and non-target environmental accumulation[1]. Furthermore, the two compounds exhibit fundamentally different physical states: racemic metalaxyl is a crystalline solid with a melting point of 71–72°C [2], whereas Metalaxyl-M is a clear, viscous liquid at room temperature [1]. This physical divergence means that substituting the enantiopure liquid with the racemic solid requires entirely different, often more energy-intensive formulation workflows, particularly when manufacturing emulsifiable concentrates or flowable seed treatments.

Fungicidal Efficacy and Application Rate Reduction

Metalaxyl-M contains >97% of the biologically active (R)-enantiomer, whereas the generic baseline contains a 1:1 mixture of (R)- and (S)-enantiomers. Because the (S)-enantiomer exhibits negligible fungicidal activity against Oomycetes, Metalaxyl-M delivers equivalent disease control at exactly half the dose of the racemate [1]. This allows formulators to cut the active ingredient concentration in the final product by 50% without compromising field efficacy [2].

Evidence DimensionRequired application rate for equivalent efficacy
Target Compound Data50% of the baseline application rate
Comparator Or BaselineRacemic metalaxyl (100% baseline rate)
Quantified Difference2x higher specific activity per gram of procured material
ConditionsField and greenhouse application against Phytophthora and Pythium

Halving the application rate directly reduces raw material volume requirements, lowers transport costs, and aligns with strict regulatory mandates for reduced chemical loads.

Physical State and Formulation Processability

The stereochemical purity of Metalaxyl-M fundamentally alters its physical properties compared to the racemate. While racemic metalaxyl is a crystalline solid that melts at 71–72°C[2], technical-grade Metalaxyl-M is a clear, light brown viscous liquid at standard ambient temperature and pressure [1]. This liquid state eliminates the need for high-shear milling or thermal melting during the production of liquid-based agricultural products, such as emulsifiable concentrates (EC) and flowable suspensions (FS).

Evidence DimensionPhysical state at 25°C
Target Compound DataViscous liquid
Comparator Or BaselineRacemic metalaxyl (Crystalline solid, MP 71-72°C)
Quantified DifferencePhase transition from solid to liquid at room temperature
ConditionsStandard formulation and storage conditions (25°C, 1 atm)

Procuring a liquid active ingredient streamlines the manufacturing of emulsifiable concentrates, significantly reducing energy consumption and processing time.

Environmental Fate and Inactive Residue Elimination

The inactive (S)-enantiomer present in racemic metalaxyl is environmentally persistent and degrades slower than the active (R)-enantiomer in various soil microbiomes. By utilizing Metalaxyl-M, the introduction of the persistent (S)-enantiomer into the environment is nearly eliminated, as the technical product contains <3% of this isomer [1]. This prevents the accumulation of inactive residues in the soil, which is a critical metric for maintaining product registrations in highly regulated agricultural markets.

Evidence DimensionIntroduction of persistent inactive isomers to soil
Target Compound Data<3% (S)-enantiomer load
Comparator Or BaselineRacemic metalaxyl (50% (S)-enantiomer load)
Quantified Difference95% reduction in inactive, persistent soil residues
ConditionsAerobic soil metabolism and field dissipation

Eliminating the persistent inactive isomer reduces the regulatory risk of formulation phase-outs and appeals to sustainability-focused agricultural buyers.

Emulsifiable Concentrate (EC) and Flowable Seed (FS) Formulation

Because Metalaxyl-M is a viscous liquid at room temperature, it is the ideal precursor for liquid formulations, avoiding the milling and dissolving steps required for solid racemic metalaxyl[1].

Low-MRL (Maximum Residue Limit) Export Crop Protection

For agricultural products destined for strictly regulated markets, utilizing Metalaxyl-M halves the required active ingredient load per hectare, significantly reducing the risk of exceeding MRLs at harvest [2].

High-Efficacy In-Furrow Treatments

In applications where rapid systemic uptake is critical, such as in-furrow treatments for potato pink rot, the enriched (R)-enantiomer provides concentrated efficacy without the antagonistic or phytotoxic risks associated with high doses of the racemic mixture [2].

XLogP3

1.6

Hydrogen Bond Acceptor Count

4

Exact Mass

279.14705815 Da

Monoisotopic Mass

279.14705815 Da

Heavy Atom Count

20

LogP

1.65 (LogP)

UNII

F1Q54ONN4H

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H318: Causes serious eye damage [Danger Serious eye damage/eye irritation]

Vapor Pressure

1.18e-05 mmHg

Pictograms

Irritant

Corrosive;Irritant

Other CAS

70630-17-0

Metabolism Metabolites

Three major and one minor metabolic pathways are proposed. One pathway involves hydrolysis of the ether, followed by oxidation of the resulting alcohol, ester hydrolysis, or N-dealkylation of the ester chain. A second pathway involves oxidation of an aromatic methyl to the benzylic acid or ester hydrolysis. The third major pathway is ester hydrolysis, sometimes followed by benzylic acid formation. The minor pathway involves hydroxylation at the meta position of the phenyl ring. The majority of urinary metabolites are conjugated (glucuronide or sulfate) whereas fecal metabolites are mostly unconjugated. The major metabolite in urine & feces is N-(2,6-dimethylphenyl)-N-(hydroxyacetyl) alanine. Metalaxyl is excreted in urine and the feces. (L918)

Wikipedia

Metalaxyl-m

Use Classification

Environmental transformation -> Pesticides (parent, predecessor)

Dates

Last modified: 08-15-2023

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